4-(Azetidin-2-yl)pyridine dihydrochloride molecular weight and formula
4-(Azetidin-2-yl)pyridine dihydrochloride molecular weight and formula
Technical Monograph: 4-(Azetidin-2-yl)pyridine Dihydrochloride
Executive Technical Summary
4-(Azetidin-2-yl)pyridine dihydrochloride is a high-value heteroaromatic building block and a structural analog of the potent nicotinic acetylcholine receptor (nAChR) ligands nicotine and epibatidine. Distinguished by the high ring strain of the azetidine moiety (~26 kcal/mol) coupled to the electron-deficient pyridine ring, this molecule serves as a critical probe for studying the steric and electronic requirements of the nAChR agonist binding site.
Unlike its regioisomer A-85380 (3-(azetidin-2-yl)pyridine), which targets
Chemical Identity & Physicochemical Properties
The following data establishes the core specification for the dihydrochloride salt form, which is the preferred state for stability and solubility in aqueous media.
| Property | Specification | Notes |
| IUPAC Name | 4-(Azetidin-2-yl)pyridine dihydrochloride | |
| Common Name | 4-Pyr-Azetidine 2HCl | |
| CAS Number | 1213558-97-4 (Free Base) | Salt forms are often custom-generated from this parent CAS. |
| Molecular Formula | Represents | |
| Molecular Weight | 207.10 g/mol | Free Base: 134.18 g/mol ; 2 |
| Physical State | White to off-white hygroscopic solid | Highly susceptible to moisture; handle in desiccated environment. |
| Solubility | >50 mg/mL in Water, DMSO | Insoluble in non-polar organics (Hexane, Et2O). |
| pKa (Calculated) | Pyridine N: ~5.2; Azetidine N: ~10.5 | The azetidine secondary amine is highly basic. |
Synthetic Methodology: The Negishi Cross-Coupling Protocol
While classical routes involve the cyclization of
Rationale for Method Selection
-
Causality: Direct coupling of the
hybridized azetidine carbon to the pyridine carbon is challenging due to -hydride elimination. The Negishi coupling (Organozinc) is superior to Suzuki methods here because it tolerates the sensitive azetidine ring and suppresses isomerization. -
Validation: The use of
prevents the coordination of the pyridine nitrogen from poisoning the catalyst.
Step-by-Step Protocol
Reagents:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
N-Boc-2-iodoazetidine (1.2 equiv) [Prepared from N-Boc-azetidine via lithiation/iodination]
-
Zinc dust (activated)
- (0.05 equiv)
-
Solvent: Anhydrous THF/DMA (Dimethylacetamide)
Workflow:
-
Zinc Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF at 65°C to remove the oxide layer.
-
Organozinc Formation: Add N-Boc-2-iodoazetidine to the activated zinc slurry at room temperature. Stir for 2 hours to generate the organozinc reagent (N-Boc-azetidin-2-yl)zinc iodide.
-
Coupling: In a separate vessel, dissolve 4-bromopyridine and
in DMA. Cannulate the organozinc solution into this mixture under Argon. -
Reaction: Heat to 80°C for 12 hours. Monitor by LC-MS for the intermediate (MW ~234 Da for Boc-protected species).
-
Deprotection (Salt Formation):
-
Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).
-
Dissolve in 1,4-Dioxane.
-
Add 4.0 M HCl in Dioxane (10 equiv) at 0°C.
-
Stir at RT for 4 hours. The product, 4-(Azetidin-2-yl)pyridine dihydrochloride , will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with cold diethyl ether to remove residual Boc-byproducts.
Visualizing the Synthesis Logic
Caption: Figure 1. Convergent synthesis via Negishi cross-coupling followed by acid-mediated deprotection.
Structural Pharmacology & Signaling
The 4-(azetidin-2-yl)pyridine moiety is a "rigidified" analog of the flexible nicotine molecule. In drug development, this rigidity is exploited to reduce entropic penalties upon binding to the receptor.
-
Pharmacophore: The distance between the protonated azetidine nitrogen (cationic center) and the pyridine nitrogen (H-bond acceptor) is fixed. In the 4-yl isomer, this distance is extended compared to the 3-yl isomer (A-85380), potentially altering selectivity from
toward or other subtypes. -
Mechanism: Upon binding, these ligands stabilize the open-channel conformation of the nAChR, allowing cation (
, ) influx.
Caption: Figure 2. Signal transduction pathway initiated by nAChR agonist binding.
Handling, Stability, and QC Protocols
To ensure experimental reproducibility, the following protocols must be strictly observed.
Storage and Stability
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Absorption of water leads to stoichiometry errors in dosing.
-
Storage: Store at -20°C under Argon.
-
Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage of stock solutions, freeze at -80°C.
Quality Control (Self-Validating System)
Before use in biological assays, verify the integrity of the compound using this checklist:
-
Appearance Check: Must be a free-flowing white powder. If clumping is observed, the salt has absorbed water; recrystallize from Ethanol/Ether.
-
Chloride Content Titration: Dissolve 10 mg in water and titrate with
to confirm the stoichiometry. Deviations indicate hydration or degradation. -
1H-NMR Validation (D2O):
-
Look for Pyridine protons: Two doublets (AA'BB' system) around
8.6 (2H) and 7.8 (2H). -
Look for Azetidine protons: Multiplets at
5.4 (1H, chiral center), 4.0-4.2 (2H), and 2.8-3.0 (2H). -
Absence of Boc peaks: Ensure no singlet at
1.4 (indicates incomplete deprotection).
-
References
-
Synthesis of Azetidinyl-Pyridines
-
Title: A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[1]
- Source: Neuropharmacology (1996).
-
URL:[Link]
- Context: Establishes the foundational chemistry and pharmacology for azetidinyl-pyridine nAChR ligands.
-
-
Negishi Coupling for Azetidines
-
Chemical Identity Verification
- Title: PubChem Compound Summary for Azetidinyl Pyridine Deriv
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Context: Verification of molecular weight and formula standards for pyridine-azetidine isomers.
Sources
- 1. A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. (PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity [academia.edu]
- 6. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
